3-(1H-Pyrazol-3-yl)oxazolidin-2-one
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Overview
Description
3-(1H-Pyrazol-3-yl)oxazolidin-2-one is a heterocyclic compound that combines the structural features of pyrazole and oxazolidinone. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Synthetic Routes and Reaction Conditions:
Intramolecular Heterocyclization: One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium.
Recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils: This method uses sodium hydride at room temperature to obtain 2-oxazolidinones with the β-enaminocarbonyl group.
Modified Curtius Rearrangement: Treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide yields 4,5-disubstituted oxazolidin-2-ones.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolidinone ring can be modified by various nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted oxazolidinones with various functional groups replacing the original substituents.
Scientific Research Applications
3-(1H-Pyrazol-3-yl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
3-(1H-Pyrazol-4-yl)oxazolidin-2-one: Similar in structure but with a different position of the pyrazole ring.
3-(1H-Pyrazol-3-yl)iminoindolin-2-one: Contains an iminoindolinone moiety instead of an oxazolidinone.
3-(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: Another pyrazole derivative with different functional groups.
Uniqueness: 3-(1H-Pyrazol-3-yl)oxazolidin-2-one is unique due to its specific combination of the pyrazole and oxazolidinone rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H7N3O2/c10-6-9(3-4-11-6)5-1-2-7-8-5/h1-2H,3-4H2,(H,7,8) |
InChI Key |
PRIKDTDCCLLICN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2=CC=NN2 |
Origin of Product |
United States |
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